molecular formula C16H23NO B8549429 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- CAS No. 100632-50-6

1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-

Cat. No.: B8549429
CAS No.: 100632-50-6
M. Wt: 245.36 g/mol
InChI Key: BQSZWSBIRSECFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- is a compound that features a piperidine moiety attached to a tetrahydronaphthalenol structure. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various organic compounds, including medicinal products . The tetrahydronaphthalenol structure provides additional stability and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- include:

Uniqueness

What sets 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- apart from these similar compounds is its unique combination of the piperidine moiety with the tetrahydronaphthalenol structure. This combination provides distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

CAS No.

100632-50-6

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H23NO/c18-16-9-5-7-14-13(6-4-8-15(14)16)12-17-10-2-1-3-11-17/h5,7,9,13,18H,1-4,6,8,10-12H2

InChI Key

BQSZWSBIRSECFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCCC3=C2C=CC=C3O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the 5-methoxy compound from step 4 above (41 g), 47-49% hydrobromic acid (410 ml) in glacial acetic acid (410 ml) is stirred at reflux under nitrogen for 2.5 hours. The cooled reaction mixture is poured into ice/water, made alkaline and the pH adjusted until no more cloudiness appears. The resulting oil is extracted into ether, washed, dried, filtered and the filtrate evaporated in vacuo forming a solid residue which is recrystallized from hot acetonitrile yielding the desired product as a crystalline solid, M.P.=129°-131° C.
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5-methoxy
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410 mL
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410 mL
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ice water
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Synthesis routes and methods II

Procedure details

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COc1cccc2c1CCCC2CN1CCCCC1
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